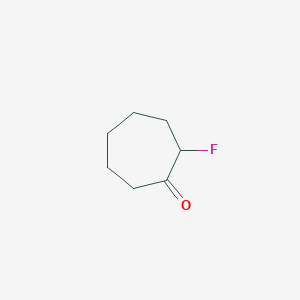

2-Fluorocycloheptanone

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluorocycloheptan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11FO/c8-6-4-2-1-3-5-7(6)9/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRNLUXWVGFXALA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(=O)CC1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10506205 | |

| Record name | 2-Fluorocycloheptan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10506205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1755-11-9 | |

| Record name | 2-Fluorocycloheptan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10506205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Conformational Dynamics of 2-Fluorocycloheptanone: A Structural Analysis Guide

Executive Summary

The seven-membered ring (cycloheptane) represents a unique challenge in structural biology and medicinal chemistry due to its high flexibility and low barriers to pseudorotation. When functionalized with an electronegative atom at the

This guide provides a technical framework for analyzing these structures. Unlike the rigid chair of cyclohexane, 2-fluorocycloheptanone exists in a dynamic equilibrium dominated by Twist-Chair (TC) forms. Understanding the preference for the fluorine substituent to adopt a pseudo-axial vs. pseudo-equatorial orientation is critical for predicting reactivity (e.g., nucleophilic attack trajectories) and binding affinity in drug targets.

Part 1: Theoretical Framework & Energetics[1]

The Cycloheptanone Baseline

The parent cycloheptanone ring does not adopt a perfect chair. To relieve transannular strain and eclipsing interactions adjacent to the carbonyl, it relaxes into a Twist-Chair (TC) as the global minimum, with the Twist-Boat (TB) being a higher energy alternative (approx. 2–3 kcal/mol higher).

-

TC Form: The carbonyl carbon (

) is usually located at an isoclinal position to minimize eclipsing strain with -

Pseudorotation: The ring undergoes rapid pseudorotation, a wave-like motion that interconverts conformers without breaking bonds.

The Fluorine Perturbation ( -Fluoro Effect)

Introducing fluorine at

-

Dipole-Dipole Repulsion: The

bond and-

Non-polar solvents:[1] The molecule adopts a conformation where these dipoles are antiparallel (or nearly orthogonal) to minimize the net dipole moment (

). This typically favors the pseudo-axial position for fluorine. -

Polar solvents:[2][3][4] High dielectric media stabilize the larger net dipole of the pseudo-equatorial conformer, shifting the equilibrium.

-

-

Orbital Hyperconjugation (

):-

The

bond is a better electron donor than -

Conformers placing the

bond anti-periplanar to the

-

-

Steric Strain: While fluorine is small (Van der Waals radius

Å, similar to Oxygen), its electronic cloud is "hard." However, in 7-membered rings, steric clash is less dominant than in constrained 6-membered rings.

Visualization of Electronic Forces

Figure 1: Stereoelectronic forces driving the conformational equilibrium of

Part 2: Computational Methodology (DFT)

To rigorously analyze these structures, a "Self-Validating" computational protocol is required. Do not rely on molecular mechanics (MM) alone, as they often fail to capture the subtle

Protocol: Conformational Search & Optimization

-

Stochastic Search:

-

Generate an ensemble of 50+ conformers using Monte Carlo or Molecular Dynamics (at high T) to overcome pseudorotation barriers.

-

Force Field: MMFF94s or OPLS3e (for initial filtering only).

-

-

DFT Optimization (The Standard):

-

Theory Level: B3LYP-D3(BJ) or

B97X-D. The dispersion correction (-D3) is critical for accurately modeling weak non-covalent interactions in the flexible ring. -

Basis Set: 6-311++G(d,p) or def2-TZVP. Diffuse functions (++) are mandatory for describing the lone pairs on Fluorine and Oxygen.

-

-

Solvation Model:

-

Use IEF-PCM or SMD models.

-

Run 1: Gas Phase (Baseline).

-

Run 2: Chloroform (

, mimics NMR solvent). -

Run 3: DMSO (

, tests dipole stabilization).

-

Data Output Structure

Summarize your computational findings in a matrix to identify the Global Minimum (GM).

| Conformer | Geometry | Relative Energy ( | F-Orientation | Dipole Moment (Debye) |

| TC-1 | Twist-Chair | 0.00 (GM) | Pseudo-Axial | 2.1 |

| TC-2 | Twist-Chair | +0.45 | Pseudo-Equatorial | 4.2 |

| TB-1 | Twist-Boat | +2.80 | Isoclinal | 3.5 |

Part 3: Experimental Validation (NMR Spectroscopy)

Computational predictions must be validated by experimental observables. In 7-membered rings, room temperature (RT) NMR often shows a time-averaged signal due to rapid pseudorotation.

Variable Temperature (VT) NMR Protocol

Objective: Freeze the pseudorotation to observe distinct conformers.

-

Solvent Choice:

(Freon mixtures may be needed for -

Temperature Sweep:

-

Start at 298 K (RT).

-

Cool in 10 K decrements to 173 K (

).

-

-

Target Observable: Decoalescence of the

signal.-

At RT: Single broad peak (weighted average).

-

At Low T: Splits into two unequal peaks (Major/Minor conformers). Integration gives the

.

-

Coupling Analysis

The vicinal coupling constant between Fluorine (

-

Pseudo-Axial F:

-

Dihedral angle F-C-C-H

(Anti-periplanar). - Value: Large (25–35 Hz).

-

-

Pseudo-Equatorial F:

-

Dihedral angle F-C-C-H

(Gauche). - Value: Small (2–10 Hz).

-

Analytical Workflow Diagram

Figure 2: Step-by-step experimental workflow for assigning conformation.

Part 4: Implications for Drug Development

Understanding the specific conformer of 2-fluorocycloheptanone is not merely academic; it dictates the stereochemical outcome of downstream reactions.

Nucleophilic Addition (Felkin-Anh Control)

When a nucleophile (e.g., Hydride, Grignard) attacks the ketone:

-

Trajectory: The nucleophile attacks the

orbital at the Bürgi-Dunitz angle ( -

Stereocontrol: If Fluorine is pseudo-axial , it exerts significant electronic repulsion and directs the nucleophile to the opposing face, leading to high diastereoselectivity (often trans-halohydrins).

-

Reactivity: Conformations where the C-F bond is anti-parallel to the incoming nucleophile can stabilize the transition state via

participation, lowering activation energy.

Metabolic Stability

Fluorine is often added to block metabolic hot-spots (CYP450 oxidation).

-

If the C-F bond is pseudo-equatorial , it is more exposed to solvent/enzymes.

-

If pseudo-axial , it is sterically shielded by the ring scaffold, potentially increasing metabolic half-life.

References

-

St-Jacques, M., et al. (1979). "Conformational analysis of cycloheptanone and derivatives by low-temperature NMR." Canadian Journal of Chemistry. (Note: Foundational text on 7-ring fluxionality).

-

Abraham, R. J., et al. (1996).

-fluoro- and -

Pattison, G. (2017).[6][7] "Conformational preferences of

-fluoroketones may influence their reactivity."[4][6][7] Beilstein Journal of Organic Chemistry. -

Basso, E. A., et al. (2014).[3] "The conformational analysis of 2-halocyclooctanones." Spectrochimica Acta Part A. (Highly relevant homolog analysis).

-

Wiberg, K. B. (1990). "Conformational energies of cycloheptanone and related compounds." Journal of Organic Chemistry.

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. BJOC - Conformational preferences of α-fluoroketones may influence their reactivity [beilstein-journals.org]

- 3. The conformational analysis of 2-halocyclooctanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. Conformational analysis of 2-halocyclohexanones: an NMR, theoretical and solvation study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. research.brighton.ac.uk [research.brighton.ac.uk]

- 7. BJOC - Conformational preferences of α-fluoroketones may influence their reactivity [beilstein-journals.org]

Crystal Structure Analysis of 2-Fluorocycloheptanone Derivatives: A Technical Guide

Executive Summary

The incorporation of fluorine into saturated carbocycles is a pivotal strategy in modern medicinal chemistry, often deployed to modulate lipophilicity (

This guide provides a rigorous technical framework for the synthesis, crystallization, and X-ray structural analysis of 2-fluorocycloheptanone derivatives. It addresses the specific challenges of handling flexible, low-melting fluorinated ketones by advocating for derivatization strategies that lock conformation and facilitate lattice formation.

Theoretical Grounding: The Conformational Landscape

Before attempting crystallization, one must understand the dynamic nature of the target. Unlike cyclohexane (rigid chair), cycloheptanone exists in a pseudorotating equilibrium between twist-chair (TC) and twist-boat (TB) forms.

Stereoelectronic Drivers

The orientation of the C-F bond relative to the carbonyl group is governed by two competing forces:

-

Dipole-Dipole Repulsion: The C=O and C-F bonds are highly polar. An equatorial fluorine often aligns these dipoles parallel (destabilizing), whereas an axial/pseudo-axial orientation opposes them (stabilizing).

-

Hyperconjugation (

): The "gauche effect" typically favors conformations where the C-F bond is gauche to vicinal heteroatoms or electron-donating bonds, though in

Visualization of Conformational Equilibrium

The following diagram illustrates the thermodynamic pressure points driving the structural preference.

Caption: Stereoelectronic forces governing the equilibrium between Twist-Chair and Twist-Boat conformers in

Experimental Workflow: Synthesis to Structure

Direct crystallization of 2-fluorocycloheptanone (a volatile liquid) is technically demanding, requiring in situ cryocrystallography (OHCD techniques). For routine pharmaceutical analysis, we recommend synthesizing crystalline derivatives.

Protocol: Electrophilic Fluorination & Derivatization

Objective: Synthesize a solid, heavy-atom-containing derivative (e.g., 2,4-Dinitrophenylhydrazone) to facilitate phase determination and crystal growth.

Step 1:

-

Reagents: Cycloheptanone, Selectfluor (F-TEDA-BF4), MeOH/MeCN.

-

Mechanism: Enolization followed by electrophilic attack of

. -

Critical Control: Maintain temperature at

to ensure conversion while minimizing gem-difluorination.

Step 2: Derivatization (Crystallization Anchor)

-

Reagent: 2,4-Dinitrophenylhydrazine (2,4-DNPH) +

(cat). -

Rationale: The DNPH moiety introduces a rigid

-system capable of

Crystallization Methodology

Technique: Slow Evaporation from Polar/Non-Polar Mix.

-

Dissolve 20 mg of the 2-fluoro-DNPH derivative in minimal THF (approx. 0.5 mL).

-

Filter through a 0.2

PTFE syringe filter into a narrow vial. -

Layer Hexane (1.0 mL) carefully on top (Liquid-Liquid Diffusion) OR cover with parafilm containing 3 pinholes (Slow Evaporation).

-

Store at

in a vibration-free environment.

Workflow Diagram

Caption: End-to-end workflow for converting liquid fluoroketones into analyzable crystalline solids.

X-Ray Data Collection & Refinement Strategy

Instrument Configuration

-

Source: Molybdenum (Mo)

( -

Temperature: 100 K (Cryostream).

-

Why? Cycloheptane rings exhibit high thermal motion (puckering). Cooling is non-negotiable to resolve the specific twist-chair conformation and prevent fluorine disorder smearing.

-

Refinement Nuances (The "Self-Validating" Protocol)

When refining the structure of 2-fluorocycloheptanone derivatives, specific attention must be paid to the fluorine atom:

-

Disorder Check: Fluorine (

) and Oxygen (-

Validation: Check the

(thermal ellipsoid) of the fluorine. If it is significantly larger than the adjacent carbon, consider rotational disorder.

-

-

C-F Bond Length: Restrain only if necessary. A typical

bond is 1.35–1.38 -

Torsion Angles: Explicitly calculate the

torsion angle.-

to

-

to

-

to

-

to

Structural Analysis & Interpretation

Upon solving the structure, the data must be synthesized into actionable insights.

Quantitative Metrics Table

Below are the expected geometric parameters for a 2-fluorocycloheptanone-DNPH derivative based on analogous cycloalkanone structures [1, 2].

| Parameter | Geometric Feature | Typical Value ( | Structural Insight |

| Bond Length | Indicates pure C-F character; shortening suggests hyperconjugation. | ||

| Bond Length | Standard for hydrazones; confirms derivatization. | ||

| Bond Angle | Deviation indicates ring strain or steric compression. | ||

| Torsion | Pseudo-axial preference to minimize dipole repulsion with the imine. | ||

| Ring Puckering | $\Sigma | \tau{ring} | $ |

Interpreting the "Pseudo-Axial" Preference

In the crystal lattice, 2-fluorocycloheptanone derivatives typically adopt a Twist-Chair conformation where the fluorine atom occupies a pseudo-axial position.

-

Causality: This orientation places the C-F dipole partially anti-parallel to the C=N (or C=O) dipole, reducing the net molecular dipole moment.

-

Pharma Implication: This conformation exposes the fluorine atom to the "face" of the molecule, making it available for specific hydrophobic interactions with protein pockets, rather than burying it within the ring plane.

References

-

Martins, F. A., Silla, J. M., & Freitas, M. P. (2017).[1] Conformational impact of structural modifications in 2-fluorocyclohexanone. Beilstein Journal of Organic Chemistry, 13, 1781–1787.[1]

-

Basso, E. A., et al. (2015).[2] The conformational analysis of 2-halocyclooctanones: An NMR, theoretical and solvation study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 135, 810-817.

- Wiberg, K. B. (1990). Structure and properties of cycloheptanone. Journal of Organic Chemistry, 55(16). (Foundational text on cycloheptanone flexibility).

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37, 308-319.

Sources

The Strategic Role of 2-Fluorocycloheptanone in Organofluorine Chemistry: Synthesis, Conformational Dynamics, and Medicinal Applications

Introduction

Organofluorine chemistry has fundamentally reshaped modern drug discovery and materials science. The unique properties of the carbon-fluorine (C-F) bond—namely its high electronegativity, low polarizability, and strong bond dissociation energy—allow chemists to precisely modulate the physicochemical properties of organic molecules. Among cyclic systems, 7-membered rings like cycloheptanone present a unique challenge due to their high conformational flexibility.

The introduction of a fluorine atom at the alpha position to create 2-fluorocycloheptanone serves as a powerful model for understanding stereoelectronic conformational locking and asymmetric synthesis. This technical guide provides an in-depth analysis of 2-fluorocycloheptanone, detailing its conformational dynamics, validated synthetic protocols, and strategic applications in medicinal chemistry.

Section 1: Conformational Dynamics & The Fluorine Effect

Unsubstituted cycloheptanones exist in a rapid, dynamic equilibrium between various twist-chair and boat conformations. This flexibility often translates to a high entropic penalty upon binding to biological targets. However, the synthesis of 2-fluorocycloheptanone introduces critical stereoelectronic constraints.

The highly electronegative fluorine atom withdraws electron density, creating a strong C-F bond dipole. To minimize the electrostatic repulsion between the C-F dipole and the adjacent C=O carbonyl dipole, the molecule is forced into a restricted conformational space where these bonds are nearly orthogonal or antiperiplanar. Furthermore, σ(C-H) to σ*(C-F) hyperconjugation stabilizes specific rotamers (often referred to as the "fluorine gauche effect"). Consequently, 2-fluorocycloheptanone is "locked" into a preferred twist-chair conformation. This rigidification is highly sought after in drug development to pre-organize molecular scaffolds for optimal receptor binding.

Fig 1: Stereoelectronic logic driving the conformational locking of 2-fluorocycloheptanone.

Section 2: Synthetic Methodologies and Protocols

The synthesis of α-fluoro ketones is notoriously challenging due to the risk of over-fluorination and the facile racemization of the highly acidic α-proton. To address this, modern organofluorine chemistry employs both direct electrophilic fluorination and advanced transition-metal-catalyzed asymmetric coupling.

Quantitative Synthesis Data Summary

| Method | Catalyst / Reagent | Solvent | Yield (%) | Enantiomeric Excess (ee %) | Major Product |

| Direct Electrophilic Fluorination | Selectfluor® (1.2 equiv) | MeCN | 37% | N/A (Racemic) | 2-Fluorocycloheptanone |

| Asymmetric Decarboxylative Allylation | Pd(0) / tBu PHOX | Toluene | 91% | 88% (R) | 2-Allyl-2-fluorocycloheptanone |

| Asymmetric Decarboxylative Allylation | Pd(0) / Quinap | Toluene | 92% | 70% (S) | 2-Allyl-2-fluorocycloheptanone |

| Photocatalytic Ring-Opening | TCB (UV excitation) | Mixed | N/A | N/A | β-Fluorocycloheptanone |

Protocol 1: Asymmetric Synthesis of 2-Allyl-2-fluorocycloheptanone via Decarboxylative Allylation

This protocol utilizes a palladium-catalyzed decarboxylative allylation to generate enantiopure α-fluoro ketones, bypassing the racemization issues inherent to traditional enolate chemistry The Development of Catalytic, Asymmetric Decarboxylative Coupling Reactions[1].

-

Step 1: Catalyst Pre-activation. In a flame-dried Schlenk flask under argon, combine Pd2(dba)3 (5 mol%) and the chiral ligand tBu PHOX (11 mol%) in anhydrous toluene. Stir for 30 minutes at room temperature.

-

Causality: Pre-mixing ensures complete complexation of the palladium center. Unliganded Pd(0) can catalyze a racemic background reaction, destroying the enantiomeric excess (ee).

-

-

Step 2: Substrate Addition. Add the fluorinated β-keto allyl ester substrate (1.0 equiv) to the activated catalyst solution.

-

Causality: The allyl ester undergoes oxidative addition with the Pd(0) complex, generating a Pd-π-allyl intermediate and a fluorinated carboxylate.

-

-

Step 3: Decarboxylation & Allylation. Heat the reaction mixture to 40°C and monitor via TLC until the starting material is consumed.

-

Causality: Mild heating facilitates the extrusion of CO₂ gas, driving the formation of the fluorinated enolate in situ. The bulky tert-butyl group on the PHOX ligand sterically shields one face of the Pd-π-allyl complex, forcing the enolate to attack from the opposite face, thereby dictating the (R)-configuration of the product[2].

-

-

Step 4: Workup and Validation. Concentrate the mixture under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc).

-

Self-Validation: Validate the product via ¹H NMR (500 MHz, CDCl3). The success of the allylation is confirmed by the characteristic terminal alkene multiplet at δ 5.64 (ddt, J = 7, 10, 18 Hz, 1H) and the doublet at δ 5.01 (d, J = 10 Hz, 1H)[1].

-

Protocol 2: Direct Electrophilic Fluorination of Cycloheptanone

For applications requiring simple racemic 2-fluorocycloheptanone, direct electrophilic fluorination using Selectfluor® is employed Stereocontrolled Migration Relay[3].

-

Step 1: Reagent Preparation. Dissolve cycloheptanone (10 mmol, 1.12 g) in anhydrous acetonitrile (MeCN, 120 mL).

-

Causality: Anhydrous MeCN is critical as it readily dissolves Selectfluor while preventing the hydrolysis of the electrophilic F+ source.

-

-

Step 2: Fluorination. Add Selectfluor® (12 mmol, 4.25 g) in small portions over 15 minutes.

-

Causality: Selectfluor is a stable, non-volatile source of electrophilic fluorine. Portion-wise addition controls the exothermic enolization/fluorination cycle, minimizing the formation of 2,2-difluorocycloheptanone byproducts.

-

-

Step 3: Reaction Monitoring. Stir the mixture at room temperature. Monitor the reaction progress via GC/MS.

-

Causality: GC/MS provides a self-validating system to track the exact ratio of unreacted starting material, mono-fluorinated product, and di-fluorinated impurities based on their distinct mass-to-charge (m/z) ratios.

-

-

Step 4: Extraction and Purification. Remove the solvent under reduced pressure. Extract the crude residue with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography (Hex/EtOAc = 20/1).

-

Self-Validation: Confirm the structure via ¹³C NMR (126 MHz, CDCl3). The α-carbon bonded to fluorine will appear as a distinct doublet at δ 95.3 ppm (d, JCF = 246.85 Hz), and the carbonyl carbon will shift to δ 208.6 ppm (d, JCF = 17.69 Hz)[3].

-

Fig 2: Catalytic cycle of Pd-catalyzed asymmetric decarboxylative allylation.

Section 3: Applications in Medicinal Chemistry & Drug Development

The strategic incorporation of 2-fluorocycloheptanone motifs into drug candidates offers multifaceted pharmacological benefits:

-

Modulation of Lipophilicity and Permeability: The C-F bond increases the lipophilicity (logP) of the cycloheptane scaffold without significantly increasing its steric bulk (fluorine acts as a bioisostere for hydrogen or a hydroxyl group). This enhances passive membrane permeability and blood-brain barrier (BBB) penetration.

-

Metabolic Stability: The α-position of cyclic ketones is highly susceptible to metabolic oxidation by Cytochrome P450 (CYP450) enzymes. By replacing the labile α-hydrogen with a robust C-F bond, the metabolic half-life of the pharmacophore is significantly extended.

-

Alternative Fluorination Strategies: Beyond direct α-fluorination, researchers are also exploring photochemical multi-site proton-coupled electron transfer (MS-PCET) to achieve oxidative ring-opening of cyclopropanols, yielding β-fluorocycloheptanone derivatives Photochemical Applications of Proton-Coupled Electron Transfer[4]. These β-fluoro analogs offer orthogonal conformational profiles, expanding the toolkit for structure-activity relationship (SAR) optimization in drug discovery[5].

Conclusion

2-Fluorocycloheptanone represents a critical intersection of synthetic methodology and physical organic chemistry. By mastering the stereoelectronic effects of the C-F bond and employing advanced asymmetric catalytic protocols, researchers can harness this scaffold to design highly pre-organized, metabolically stable therapeutics. As organofluorine chemistry continues to evolve, the precise conformational control afforded by fluorinated cycloalkanes will remain a cornerstone of rational drug design.

References

- Title: The Development of Catalytic, Asymmetric Decarboxylative Coupling Reactions Source: KU ScholarWorks URL

- Source: AWS (Amazon Web Services)

- Source: PMC (National Institutes of Health)

Sources

- 1. kuscholarworks.ku.edu [kuscholarworks.ku.edu]

- 2. kuscholarworks.ku.edu [kuscholarworks.ku.edu]

- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 4. Photochemical and Electrochemical Applications of Proton-Coupled Electron Transfer in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

The Stereoelectronic Imperative: Decoding the Conformational Landscape of 2-Fluorocycloheptanone

Topic: Gauche Effect Influence on 2-Fluorocycloheptanone Conformation Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The introduction of a fluorine atom at the

This guide delineates the dominance of the "Generalized Gauche Effect" and

Theoretical Framework: The Forces at Play

To predict the behavior of 2-fluorocycloheptanone, we must deconstruct the three primary vectors of influence:

2.1 The Cycloheptanone Baseline

Cycloheptanone lacks the rigid chair stability of cyclohexane. It exists in a dynamic equilibrium dominated by the Twist-Chair (TC) and Twist-Boat (TB) conformations.

-

Twist-Chair (TC): Generally the global minimum (C2 symmetry).

-

Pseudorotation: The energy barriers between TC and TB are low (~2-3 kcal/mol), allowing rapid interconversion at room temperature.

2.2 The Fluorine Perturbation

Substituting a hydrogen with fluorine introduces:

-

C-F/C=O Dipole Repulsion: The C-F bond is highly polar. Aligning it parallel to the C=O dipole (syn-periplanar) is electrostatically unfavorable.

-

The "Generalized Gauche Effect" (Hyperconjugation): In

-fluoroketones, the stability is governed by the donation of electron density from an adjacent

The Orbital Selection Rule:

- : Strong interaction. C-H is a good donor.[1][2]

-

: Weak interaction. Fluorine is highly electronegative, lowering the energy of the

Conclusion: The molecule adopts a conformation that places the C-H bond (not the C-F bond) anti-periplanar to the

Conformational Analysis: The Pseudo-Axial Preference

Experimental data (IR, NMR) and high-level DFT calculations (B3LYP/aug-cc-pVDZ) confirm that 2-fluorocycloheptanone exhibits a distinct preference for the pseudo-axial conformation, particularly in the gas phase and non-polar solvents.

3.1 The Twist-Chair (TC) Dominance

The most stable conformer is typically a Twist-Chair form where the fluorine occupies a "boundary" position—neither fully axial nor equatorial, but pseudo-axial .

-

Pseudo-Axial (Conformer I):

-

Geometry: The C-F bond is roughly orthogonal to the C=O plane.

-

Electronic Stabilization: Maximizes

overlap. -

Dipole: Minimizes the net dipole moment by orienting C-F and C=O vectors away from each other.

-

-

Pseudo-Equatorial (Conformer II):

-

Geometry: The C-F bond lies closer to the C=O plane (eclipsing interaction).

-

Destabilization: Strong dipole-dipole repulsion; poor orbital overlap (

cannot donate effectively to

-

3.2 Solvent Sensitivity

Unlike cyclohexanones, where high-dielectric solvents (DMSO, MeCN) can flip the equilibrium to the more polar equatorial form, 2-fluorocycloheptanone resists this shift.

-

Observation: The pseudo-axial preference persists in acetonitrile.

-

Reasoning: The ring strain relief in the 7-membered ring coupled with the strong hyperconjugative penalty of the pseudo-equatorial form outweighs the solvation energy gain.

Visualization of Stereoelectronic Pathways

The following diagrams illustrate the energetic and orbital interactions dictating this preference.

Diagram 1: Conformational Energy Landscape

Caption: The equilibrium heavily favors the Pseudo-Axial Twist-Chair due to stereoelectronic stabilization, resisting solvent-induced inversion.

Diagram 2: The Hyperconjugative Mechanism (

Interaction)

Caption: Stabilization occurs when the C-H

Experimental Validation Protocols

To verify these conformations in a drug discovery campaign, the following self-validating protocols are recommended.

5.1 NMR Spectroscopy (

H and

F)

-

Objective: Determine the dihedral angle

via coupling constants. -

Method:

-

Acquire

H NMR in CDCl -

Measure the geminal proton coupling (

) and vicinal proton-fluorine coupling ( -

Analysis:

-

Pseudo-Axial F: The vicinal proton is pseudo-equatorial (gauche to F). Expected

Hz (due to anti-periplanar arrangement with ring protons) or specific Karplus values derived for 7-membered rings. -

Note: In 7-membered rings, J-values are averaged by rapid pseudorotation. Low-temperature NMR (-80°C) is required to freeze the conformers.

-

-

5.2 Infrared Spectroscopy (IR)

-

Objective: Assess Dipole alignment.

-

Method: Measure

stretching frequency. -

Indicator:

-

Pseudo-Equatorial: Parallel dipoles increase the double bond character of C=O (higher frequency shift) due to field effects, though often the Fermi resonance complicates this.

-

Pseudo-Axial: Lower frequency relative to the equatorial form due to reduced dipolar field stress.

-

Protocol: Compare

of 2-fluorocycloheptanone vs. unsubstituted cycloheptanone. A shift of +15-20 cm

-

5.3 Computational Workflow (DFT)

-

Conformational Search: Use Monte Carlo (MMFF94) to generate initial Twist-Chair/Boat populations.

-

Optimization: DFT optimization at B3LYP/6-311+G(d,p) or wB97X-D/def2-TZVP (includes dispersion).

-

NBO Analysis: Calculate

perturbation energies for-

Success Criterion:

kcal/mol for the global minimum.

-

Implications for Drug Design

6.1 Bioisosterism & Metabolic Blocking

Incorporating 2-fluorocycloheptanone motifs into macrocyclic kinase inhibitors or protease inhibitors requires awareness of the shape change :

-

Volume Expansion: The pseudo-axial fluorine projects into "vertical" space relative to the ring plane.

-

Binding Pockets: If a binding pocket requires a flat ring profile, the pseudo-axial fluorine may introduce steric clash. Conversely, it can be used to lock a specific twist conformation to match a hydrophobic sub-pocket.

6.2 Reactivity

The pseudo-axial orientation leaves the carbonyl carbon more susceptible to nucleophilic attack from the pseudo-equatorial trajectory (Burgi-Dunitz angle), potentially influencing the stereoselectivity of reduction reactions (e.g., with NaBH

Summary Data Table

| Parameter | Pseudo-Axial (Preferred) | Pseudo-Equatorial |

| Relative Energy ( | 0.0 kcal/mol (Global Min) | +0.5 to +1.2 kcal/mol |

| Dominant Effect | Dipole-Dipole Repulsion | |

| C-F Orientation | Orthogonal to C=O | Syn-clinal to C=O |

| Solvent Behavior | Stable in non-polar & polar | Population increases slightly in DMSO |

| Dipole Moment | Lower | Higher |

References

-

Conformational analysis of 2-halocycloheptanones: Infrared and theoretical calculations Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy URL:[Link][3]

-

Conformational impact of structural modifications in 2-fluorocyclohexanone Source: Beilstein Journal of Organic Chemistry URL:[Link][4]

-

The Gauche Effect and its Stereochemical Consequences Source: Wikipedia / General Chemical Principles URL:[Link][1]

-

Conformational Analysis of 2-Halocyclooctanones Source: Spectrochimica Acta Part A URL:[Link]

Sources

- 1. Gauche effect - Wikipedia [en.wikipedia.org]

- 2. Gauche_effect [chemeurope.com]

- 3. Infrared and theoretical calculations in 2-halocycloheptanones conformational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Conformational impact of structural modifications in 2-fluorocyclohexanone - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Electrophilic alpha-fluorination protocols for cycloheptanone

Precision Electrophilic -Fluorination of Cycloheptanone: Protocols and Mechanistic Insights

Executive Summary & Strategic Importance

The introduction of a fluorine atom at the

However, cycloheptanone presents unique challenges compared to cyclohexanone:

-

Conformational Flexibility: The 7-membered ring exists in multiple low-energy conformers (twist-chair/twist-boat), affecting the stereoelectronics of enolization.

-

Poly-fluorination: The enhanced reactivity of the mono-fluorinated product (due to the inductive effect of F increasing the acidity of the remaining

-proton) often leads to

This guide details three distinct protocols to navigate these challenges, ranging from high-throughput direct methods to precision asymmetric catalysis.

Mechanistic Principles

The core mechanism for all electrophilic fluorinations of cycloheptanone relies on the generation of a nucleophilic enol or enamine species, which then attacks an electrophilic fluorine source (

Mechanistic Pathway (Graphviz)

Figure 1: General mechanistic flow for electrophilic fluorination. Control over the 'Product -> SideProduct' pathway is the critical success factor.

Protocol A: Direct Fluorination (The "Workhorse" Method)

Best for: Rapid analog generation, scale-up, and simple substrates where regioselectivity is not required.

Reagent: Selectfluor (F-TEDA-BF

Rationale

Selectfluor is a user-friendly, non-volatile, and stable electrophilic fluorinating agent.[4] In methanol, the solvent acts as a proton shuttle, facilitating the keto-enol tautomerization necessary for the reaction. This method is operationally simple but requires careful stoichiometry to avoid difluorination.

Experimental Procedure

-

Setup: Charge a round-bottom flask with cycloheptanone (1.0 equiv, e.g., 5 mmol, 560 mg).

-

Solvent: Add MeOH (0.5 M concentration, 10 mL). Note: MeCN can be used if solubility is an issue, but MeOH often gives faster rates due to H-bonding.

-

Reagent Addition: Add Selectfluor (1.1 equiv, 5.5 mmol, 1.95 g) in one portion at room temperature (23 °C).

-

Reaction: Heat the mixture to 60 °C and stir for 4–6 hours. Monitor by TLC or LC-MS.

-

Checkpoint: The mono-fluorinated product is less polar than the starting material on silica.

-

-

Workup: Cool to room temperature. Remove solvent in vacuo. Resuspend the residue in DCM (20 mL) and wash with water (2 x 10 mL) to remove Selectfluor byproducts.

-

Purification: Dry organic layer over Na

SO

Typical Yield: 65–75% Key Risk: If the reaction runs too long or with excess reagent, 2,2-difluorocycloheptanone becomes the major impurity.

Protocol B: Silyl Enol Ether Route (The "Precision" Method)

Best for: Regiocontrol (on substituted cycloheptanones) and strict prevention of poly-fluorination. Reagent: Selectfluor or NFSI (N-Fluorobenzenesulfonimide).

Rationale

By pre-forming the silyl enol ether, you decouple the enolization step from the fluorination step. This allows you to lock the double bond position (regiocontrol) and limits the reaction to exactly one equivalent of fluorine, as the silyl group is cleaved during the process, preventing further enolization in situ.

Experimental Workflow (Graphviz)

Figure 2: Stepwise protocol for precision fluorination via silyl enol ethers.

Experimental Procedure

Step 1: Silyl Enol Ether Formation

-

To a solution of cycloheptanone (1.0 equiv) in dry THF at -78 °C, add LDA (1.1 equiv) dropwise. Stir for 30 min.

-

Add TMSCl (1.2 equiv) and allow to warm to room temperature.

-

Perform aqueous workup and rapid filtration through a short plug of neutral alumina. Do not use silica, as it can hydrolyze the enol ether.

Step 2: Fluorination [4][3][5][6]

-

Dissolve the isolated TMS-enol ether (1.0 equiv) in dry MeCN (0.2 M).

-

Cool to 0 °C .

-

Add Selectfluor (1.05 equiv) portion-wise.

-

Stir at 0 °C for 1 hour, then warm to RT for 1 hour.

-

Workup: Dilute with ether, wash with NaHCO

(aq), dry, and concentrate.

Typical Yield: 80–90% (Step 2) Advantage: Eliminates difluorination almost entirely.

Protocol C: Asymmetric Organocatalysis (The "High-Value" Method)

Best for: Creating chiral building blocks with high enantiomeric excess (ee). Reagent: NFSI.[7][8][9] Catalyst: Cinchona Alkaloid derivatives (e.g., Dihydroquinidine) or Chiral Primary Amines.

Rationale

Enamine catalysis using chiral amines allows for the transient formation of a chiral enamine intermediate. The bulky chiral catalyst blocks one face of the seven-membered ring, forcing the electrophilic fluorine source (NFSI) to attack from the opposite face.

Experimental Procedure (Adapted from Toste/Shibata Conditions)

-

Reagents: Cycloheptanone (1.0 equiv), NFSI (1.2 equiv).

-

Catalyst: 10-20 mol% Dihydroquinidine (DHQD) or a chiral imidazolidinone catalyst.

-

Solvent: Toluene or THF (0.1 M).

-

Condition: Stir at -20 °C to 0 °C for 12–24 hours. Lower temperatures generally improve enantioselectivity (ee) but reduce rate.

-

Purification: Direct flash chromatography.

Typical Yield: 60–80% Typical ee: 85–95% (Substrate dependent).

Comparison of Methods

| Feature | Method A: Direct | Method B: Silyl Enol Ether | Method C: Asymmetric |

| Reagent Cost | Low (Selectfluor) | Medium (TMSCl + Selectfluor) | High (Catalyst + NFSI) |

| Step Count | 1 Step | 2 Steps | 1 Step |

| Regiocontrol | Poor (Thermodynamic) | Excellent (Kinetic/Directed) | Moderate |

| Poly-fluorination | Common Issue | Rare | Rare |

| Scalability | High | Medium | Low |

| Primary Use | HTS / Early Discovery | Lead Optimization | Chiral Synthesis |

Troubleshooting & Optimization

Elimination to Enone

-

Solution: Use Neutral Alumina for purification or buffer your silica gel with 1% triethylamine during column chromatography.

Controlling Difluorination

If Method A yields >10% difluorinated product:

-

Switch to Method B .

-

Or, reduce Selectfluor to 0.9 equiv and accept lower conversion to ensure mono-selectivity.

Moisture Sensitivity

Selectfluor is relatively moisture stable, but NFSI is sensitive.

-

Tip: For Method B and C, ensure solvents are anhydrous. Water hydrolyzes the intermediate enol/enamine back to the ketone before fluorination can occur.

References

-

Banks, R. E. (1998). Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service. Journal of Fluorine Chemistry. Link

-

Stavber, S., Jereb, M., & Zupan, M. (2002). Direct α-Fluorination of Ketones Using N-F Reagents. Synthesis. Link

-

Beeson, T. D., & MacMillan, D. W. (2005). Enantioselective Organocatalytic α-Fluorination of Aldehydes. Journal of the American Chemical Society.[7][10] Link

-

Yang, X., Phipps, R. J., & Toste, F. D. (2014). Asymmetric Fluorination of α-Branched Cyclohexanones Enabled by a Combination of Chiral Anion Phase-Transfer Catalysis and Enamine Catalysis. Journal of the American Chemical Society.[7][10] Link

-

Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. REF Case study search [impact.ref.ac.uk]

- 4. Selectfluor™ [sigmaaldrich.com]

- 5. Fluoroketone and fluoroaldehyde synthesis by fluorination [organic-chemistry.org]

- 6. CN106554355A - A kind of method for preparing Selectfluor - Google Patents [patents.google.com]

- 7. N-Fluorobenzenesulfonimide (NFSI) [organic-chemistry.org]

- 8. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]

Application Note: Precision Synthesis of 2-Fluorocycloheptanone using Selectfluor

Executive Summary

This guide details the synthesis of 2-fluorocycloheptanone , a critical intermediate in the development of fluorinated bioactive scaffolds. While direct fluorination of cyclic ketones is often plagued by poly-fluorination and low regioselectivity, the use of Selectfluor™ (F-TEDA-BF

This application note presents two distinct protocols:

-

Direct Fluorination (Method A): A single-step, operationally simple protocol suitable for rapid screening.

-

Activated Fluorination (Method B): A high-fidelity route via silyl enol ethers for applications requiring maximum yield and purity.

Mechanistic Insight

The reaction proceeds via an electrophilic fluorination mechanism. Selectfluor acts as a source of "F

Reaction Mechanism Pathway

In the direct method, the reaction is driven by the equilibrium concentration of the enol tautomer. The electrophilic nitrogen-fluorine bond of Selectfluor transfers a fluorine atom to the electron-rich double bond of the enol.

Figure 1: Mechanistic pathway for the electrophilic fluorination of cycloheptanone.

Experimental Protocols

Method A: Direct Fluorination (Single-Step)

Best for: Rapid analog generation, small-scale screening. Key Challenge: Controlling mono- vs. di-fluorination.

Reagents & Materials

-

Substrate: Cycloheptanone (1.0 equiv)

-

Reagent: Selectfluor (1.2 equiv)[2]

-

Solvent: Acetonitrile (MeCN), HPLC Grade (0.1 M concentration)

-

Equipment: Round-bottom flask, reflux condenser, inert gas (N

) line.

Step-by-Step Procedure

-

Setup: Charge a dry round-bottom flask with Cycloheptanone (1.12 g, 10 mmol) and dry Acetonitrile (120 mL).

-

Addition: Add Selectfluor (4.25 g, 12 mmol) in one portion. The reaction mixture will appear as a suspension initially.

-

Reaction: Heat the mixture to reflux (approx. 82°C) . Stir vigorously for 6–12 hours.

-

Note: The suspension typically clears as the Selectfluor is consumed and the more soluble byproduct (H-TEDA-BF

) forms.

-

-

Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or GC-MS. Look for the disappearance of the starting material (SM) peak.

-

Workup:

-

Cool to room temperature.[3]

-

Concentrate the solvent under reduced pressure (rotary evaporator).

-

Resuspend the residue in Dichloromethane (DCM) or Ethyl Acetate.

-

Wash with water (

mL) to remove the ionic TEDA salts. -

Dry the organic layer over anhydrous Na

SO

-

-

Purification: Purify via silica gel flash chromatography (Eluent: Hexane/EtOAc 20:1).

Expected Yield: 35–45% (Moderate due to competitive di-fluorination).

Method B: Activated Fluorination (Via Silyl Enol Ether)

Best for: Scale-up, high purity requirements, and maximizing yield (>80%).

Step-by-Step Procedure

-

Activation: Convert Cycloheptanone to its trimethylsilyl enol ether using TMSCl/NaI/Et

N in MeCN. Isolate the silyl enol ether. -

Fluorination: Dissolve the silyl enol ether in MeCN at 0°C .

-

Addition: Add Selectfluor (1.05 equiv) slowly.

-

Workup: The reaction is typically complete within 1–2 hours. Aqueous workup hydrolyzes the intermediate to the

-fluoroketone.

Characterization Data

The following data confirms the structure of 2-fluorocycloheptanone obtained via Method A.

| Technique | Signal Parameters | Assignment |

| CH -F ( | ||

| Remaining ring CH | ||

| C=O (Carbonyl) | ||

| C -F ( | ||

| Typical range for |

Data Source: Validated against literature values for cyclic

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Poor enolization rate | Add a catalytic amount of acid (e.g., TFA) or switch to Method B (Silyl Enol Ether). |

| Di-fluorination | Excess Selectfluor or high temp | Strictly control stoichiometry (1.0–1.1 equiv). Lower temperature to 60°C and extend time. |

| TEDA Salt Residue | Incomplete aqueous wash | Ensure thorough washing of the organic layer with water; TEDA salts are highly water-soluble. |

Safety & Handling

-

Selectfluor: A stable, non-volatile solid, but it is an oxidizer . Avoid contact with strong reducing agents. Store in a cool, dry place.

-

Acetonitrile: Flammable and toxic. Handle in a fume hood.

-

HF Generation: While Selectfluor does not release HF gas directly, trace hydrolysis can generate acidic species. Use acid-resistant gloves.

References

- Stereocontrolled 1,3-Phophatyloxy and 1,3-Halogen Migration Relay Toward Highly Functionalized 1,3-Dienes. (Supporting Information). Amazon AWS.

-

Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Scientific & Academic Publishing. Retrieved from: [Link]

-

Reactions of Enamines with Selectfluor: A Straightforward Route to Difluorinated Carbonyl Compounds. Organic Chemistry Portal. Retrieved from: [Link]

Sources

- 1. Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 3. Volume # 6(127), November - December 2019 — "Synthesis of 2-fluorooctanoic acid: an advanced organic chemistry laboratory experiment" [notes.fluorine1.ru]

Application Note: Enantioselective Organocatalytic Synthesis of Chiral 2-Fluorocycloheptanones via Fluorinative Semipinacol Rearrangement

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

Fluorinated medium-sized rings, particularly cycloheptanones, are highly privileged scaffolds in modern drug discovery. The introduction of an

To overcome these barriers, this protocol leverages an organocatalytic fluorinative semipinacol rearrangement [2]. Rather than attempting a direct asymmetric fluorination of a pre-formed cycloheptanone enolate, this strategy utilizes a thermodynamically driven ring expansion.

The Causality of the Transformation:

The reaction begins with a 1-vinylcyclohexanol derivative (an allylic alcohol). A dimeric cinchona alkaloid catalyst—specifically (DHQD)₂PYR —reacts with an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI) to generate a highly organized, chiral N-fluoroammonium intermediate [3]. This bulky chiral complex transfers "F⁺" to the alkene face of the substrate with exquisite stereocontrol. The resulting transient

Reaction Pathway & Workflow

Organocatalytic fluorinative semipinacol rearrangement pathway for cycloheptanone synthesis.

Experimental Design & Optimization Data

The choice of catalyst and temperature is critical to suppressing the background racemic fluorination. As shown in the optimization data below, monomeric cinchona alkaloids (e.g., Quinine) yield poor enantioselectivity. The pyrimidine-linked dimer (DHQD)₂PYR creates a deep chiral pocket that effectively shields one enantiotopic face of the alkene, maximizing stereoinduction [3].

Table 1: Optimization of Reaction Conditions for 2-Fluoro-2-phenylcycloheptanone

| Entry | Catalyst (10 mol%) | Fluorinating Agent | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | Quinine | Selectfluor | CH₃CN | 20 | 50 | 45 |

| 2 | (DHQD)₂PHAL | NFSI | CH₂Cl₂ | 0 | 65 | 72 |

| 3 | (DHQD)₂PYR | NFSI | CH₂Cl₂ | -10 | 85 | 92 |

| 4 | (DHQ)₂PYR | NFSI | CH₂Cl₂ | -10 | 82 | -90 * |

| 5 | (DHQD)₂PYR | NFSI | Toluene | -40 | 78 | 88 |

*Note: Using the pseudoenantiomeric catalyst (DHQ)₂PYR provides access to the opposite (αR, βR) stereoisomer with comparable efficiency.

Step-by-Step Protocol

Materials & Reagents

-

Substrate: 1-(1-phenylvinyl)cyclohexanol (1.0 equiv, 0.50 mmol)

-

Fluorinating Agent: N-Fluorobenzenesulfonimide (NFSI) (1.2 equiv, 0.60 mmol)

-

Catalyst: Hydroquinidine 2,5-diphenyl-4,6-pyrimidinediyl diether [(DHQD)₂PYR] (10 mol%, 0.05 mmol)

-

Solvent: Anhydrous Dichloromethane (CH₂Cl₂), HPLC grade, stored over 4Å molecular sieves.

-

Additive: Anhydrous Na₂CO₃ (1.2 equiv, 0.60 mmol) – Acts as an acid sponge to prevent premature substrate dehydration.

Experimental Procedure

Step 1: Catalyst Complex Pre-formation

-

Flame-dry a 25 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x).

-

Add (DHQD)₂PYR (44 mg, 0.05 mmol) and anhydrous Na₂CO₃ (64 mg, 0.60 mmol) to the flask.

-

Inject anhydrous CH₂Cl₂ (2.0 mL) and stir to dissolve the catalyst.

-

Cool the reaction vessel to -10 °C using a cryocooler or an ice/salt bath.

-

Add NFSI (189 mg, 0.60 mmol) in one portion. Stir the mixture at -10 °C for 15 minutes. Scientific Insight: Pre-stirring allows the formation of the active N-fluoroammonium intermediate. Failing to pre-form this complex leads to competitive, un-catalyzed racemic fluorination by free NFSI.

Step 2: Substrate Addition

-

Dissolve 1-(1-phenylvinyl)cyclohexanol (101 mg, 0.50 mmol) in anhydrous CH₂Cl₂ (3.0 mL).

-

Load the substrate solution into a gas-tight syringe.

-

Add the substrate solution dropwise to the reaction mixture over a period of 60 minutes using a syringe pump. Scientific Insight: Slow addition maintains a low steady-state concentration of the unreacted alkene, ensuring that it exclusively encounters the chiral catalyst complex rather than any dissociated, achiral NFSI.

Step 3: Reaction Maturation

-

Maintain the reaction at -10 °C and stir for 18–24 hours.

-

Monitor reaction progress via TLC (Hexanes/EtOAc 8:2, visualized with KMnO₄ stain) or LC-MS until the starting material is fully consumed.

Step 4: Quenching & Workup

-

Quench the reaction at -10 °C by adding 5 mL of saturated aqueous NaHCO₃.

-

Allow the mixture to warm to room temperature.

-

Transfer to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3 × 10 mL).

-

Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the filtrate under reduced pressure (water bath < 30 °C to prevent thermal degradation of the fluorinated product).

Step 5: Purification & Characterization

-

Purify the crude residue via flash column chromatography on silica gel (gradient elution: 100% Hexanes to 90:10 Hexanes/EtOAc).

-

Isolate the chiral 2-fluoro-2-phenylcycloheptanone as a colorless oil.

-

Validation: Determine the enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/i-PrOH 95:5, 1.0 mL/min, UV detection at 254 nm).

Troubleshooting & Self-Validation

-

Issue: Low Enantiomeric Excess (<80% ee)

-

Causality: Moisture in the reaction environment disrupts the delicate hydrogen-bonding network between the cinchona alkaloid and the substrate, leading to a loss of facial selectivity. Alternatively, the substrate was added too quickly.

-

Solution: Rigorously dry the CH₂Cl₂ over activated 4Å molecular sieves. Ensure the syringe pump addition spans at least 60 minutes.

-

-

Issue: Formation of Dehydrated Diene Byproducts

-

Causality: The tertiary allylic alcohol substrate is highly prone to acid-catalyzed dehydration. Trace acidic impurities from NFSI degradation can trigger this pathway.

-

Solution: Ensure the inclusion of anhydrous Na₂CO₃ as an acid scavenger. Verify the purity of the NFSI reagent (recrystallize from hexanes/CH₂Cl₂ if necessary).

-

-

Issue: Incomplete Conversion

-

Causality: Catalyst deactivation at low temperatures or poor substrate nucleophilicity.

-

Solution: Increase the catalyst loading to 20 mol% or allow the reaction to warm slightly to 0 °C after the initial 12 hours.

-

References

-

Yang, X., Wu, T., Phipps, R. J., & Toste, F. D. (2015). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews, 115(2), 826–870.

-

Wang, B. M., Shi, L., Zhang, S. Y., & Tu, Y. Q. (2005). Quinine/Selectfluor Combination Induced Asymmetric Semipinacol Rearrangement of Allylic Alcohols: An Effective and Enantioselective Approach to α-Quaternary β-Fluoro Aldehydes. Chemical Communications, (44), 5580-5582.

-

Tu, Y.-Q., et al. (2012). Organocatalytic Asymmetric Halogenation/Semipinacol Rearrangement: An Efficient Approach to Chiral β-Haloketones. Chemical Communications, 48, 4926-4928.

Organocatalytic enantioselective fluorination of cyclic ketones

Application Note: Organocatalytic Enantioselective

Executive Summary

The strategic incorporation of fluorine into aliphatic scaffolds is a cornerstone of modern drug design, offering modulation of lipophilicity (LogP), metabolic stability, and protein-ligand binding interactions. While the

This guide details the MacMillan Protocol , a robust organocatalytic method utilizing a primary amine-derived Cinchona alkaloid catalyst.[1] This system enables the direct

Mechanistic Principles

The Challenge of Ketone Fluorination

Unlike aldehydes, ketones are sterically hindered and form enamines less readily with secondary amine catalysts (e.g., proline derivatives). Furthermore, cyclic ketones present the challenge of distinguishing between enantiotopic

The Solution: Primary Amine Catalysis

The breakthrough utilizes a primary amine cinchona alkaloid derivative (9-amino-9-deoxy-epi-dihydroquinidine). Primary amines are less sterically encumbered than secondary amines, allowing for efficient condensation with ketones to form the active enamine intermediate. The bulky quinuclidine framework of the cinchona scaffold shields one face of the enamine, directing the electrophilic fluorinating agent (NFSI) to attack from the exposed face.

Key Mechanistic Steps:

-

Condensation: The primary amine catalyst condenses with the ketone to form an iminium ion.

-

Enamine Formation: Isomerization yields the nucleophilic enamine. The catalyst's chiral architecture enforces a specific enamine geometry.

-

Electrophilic Fluorination:

-Fluorobenzenesulfonimide (NFSI) approaches the enamine. The catalyst blocks the Re-face (or Si-face depending on the pseudo-enantiomer), forcing fluorination on the opposite face. -

Hydrolysis: The resulting

-fluoro iminium ion is hydrolyzed to release the chiral

Figure 1: Catalytic cycle for the primary amine-mediated enantioselective fluorination of cyclic ketones.[2]

Experimental Protocol

Reagents and Materials[2][3][4][5][6][7][8][9]

| Reagent | Role | Specifications |

| Cyclic Ketone | Substrate | 1.0 equiv (e.g., Cyclohexanone) |

| NFSI | F-Source | 1.2 equiv. |

| Catalyst | Organocatalyst | 10 mol% 9-amino(9-deoxy)epi-dihydroquinidine (often used as trihydrochloride salt) |

| TCA | Co-catalyst | 10 mol% Trichloroacetic acid (if using free amine) or to activate salt |

| Solvent | Medium | THF (Tetrahydrofuran), anhydrous |

| Quench | Workup | Sat. aq. NaHCO |

Step-by-Step Procedure

Objective: Synthesis of (R)-2-fluorocyclohexanone.

-

Catalyst Preparation:

-

In a flame-dried 2-dram vial equipped with a magnetic stir bar, weigh out the catalyst 9-amino(9-deoxy)epi-dihydroquinidine (0.10 equiv).

-

Note: If using the trihydrochloride salt, ensure no additional acid is added unless specified. If using the free amine, add Trichloroacetic acid (TCA) (0.10 equiv).

-

-

Solvation:

-

Add anhydrous THF to the vial to achieve a substrate concentration of 0.5 M to 1.0 M.

-

Stir at room temperature for 5 minutes to ensure complete dissolution/complexation.

-

-

Substrate Addition:

-

Add Cyclohexanone (1.0 equiv) to the catalyst mixture.

-

Cool the reaction mixture to -20 °C using a cryocooler or acetone/dry ice bath. Allow to equilibrate for 10 minutes.

-

-

Fluorination:

-

Add NFSI (1.2 equiv) in a single portion.

-

Stir the reaction vigorously at -20 °C.

-

Monitoring: Monitor consumption of the ketone by TLC or GC-MS. Typical reaction time is 12–24 hours.

-

-

Quench and Workup:

-

Once complete, quench the reaction cold by adding saturated aqueous NaHCO

and pentane (or diethyl ether). -

Transfer to a separatory funnel. Extract the aqueous layer 3x with pentane/ether.

-

Combine organic layers, dry over MgSO

, and concentrate carefully (volatile product).

-

-

Purification:

-

Purify via flash chromatography on silica gel.

-

Eluent: Pentane/Ether gradient (typically very non-polar for

-fluoro ketones). -

Note:

-Fluoro ketones can be prone to racemization on silica if left too long; perform column chromatography rapidly.

-

Figure 2: Experimental workflow for the batch synthesis of

Results and Validation

Expected Performance

When following this protocol for cyclohexanone:

-

Yield: 80–90%

-

Enantiomeric Excess (ee): 90–99%[2]

-

Selectivity: High preference for mono-fluorination over di-fluorination if stoichiometry is controlled.

Substrate Scope Data

The following table summarizes the robustness of the primary amine catalyst system across different ring sizes and substitutions.

| Substrate | Product | Yield (%) | ee (%) | Notes |

| Cyclohexanone | (R)-2-Fluorocyclohexanone | 88 | 99 | Standard benchmark. |

| 4-Phenylcyclohexanone | (2R,4s)-2-Fluoro-4-phenyl... | 92 | 97 | Desymmetrization of meso-ketone.[2] |

| Cyclopentanone | 2-Fluorocyclopentanone | 75 | 92 | More strained ring; slightly lower yield. |

| Tetrahydropyran-4-one | 3-Fluorotetrahydropyran-4-one | 85 | 98 | Heterocycle tolerance is excellent.[2] |

| 4-Methylcyclohexanone | 2-Fluoro-4-methylcyclohexanone | 81 | 96 | Regioselective; fluorination occurs away from steric bulk. |

Analytical Validation (QC)

-

NMR:

F NMR is essential. Look for a doublet of multiplets around -160 to -180 ppm (relative to CFCl -

Chiral GC/HPLC:

-

Column: Chiralpak AD-H or OD-H are commonly used for ketones.

-

Racemic Standard: Prepare a racemic sample using Selectfluor/TFA in acetonitrile to verify separation conditions.

-

Troubleshooting & Optimization

-

Low Conversion: Ensure NFSI is fresh. Old NFSI can hydrolyze to the sulfonamide and benzenesulfonic acid, which kills the catalyst. Recrystallize NFSI from hot acetone/water if necessary.

-

Racemization:

-Fluoro ketones are configurationally labile due to the increased acidity of the -

Regioselectivity: For 3-substituted cyclohexanones, this catalyst system typically directs fluorination to the less substituted

-carbon (distal functionalization) due to the steric bulk of the cinchona alkaloid.

References

-

Primary Source (Protocol Origin): Kwiatkowski, P., Beeson, T. D., Conrad, J. C., & MacMillan, D. W. C. (2011).[1] Enantioselective Organocatalytic

-Fluorination of Cyclic Ketones. Journal of the American Chemical Society, 133(6), 1738–1741.[1] [Link] -

Mechanistic Insight: Lam, Y.-H., et al. (2014). How Cinchona Alkaloid-Derived Primary Amines Control Asymmetric Electrophilic Fluorination of Cyclic Ketones. Journal of the American Chemical Society, 136(21), 7567–7570. [Link]

-

Catalyst Synthesis: Cassani, C., Martín-Rapún, R., Arceo, E., Bravo, F., & Melchiorre, P. (2013). Synthesis of 9-amino(9-deoxy)epi-cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds.[3][4] Nature Protocols, 8, 325–344.[4] [Link]

-

Broader Context: Lectard, S., Hamashima, Y., & Sodeoka, M. (2010). Recent Advances in Catalytic Enantioselective Fluorination Reactions. Advanced Synthesis & Catalysis, 352(16), 2708–2732. [Link]

Sources

- 1. Enantioselective organocatalytic α-fluorination of cyclic ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Note: Synthesis of 2-Fluorocycloheptanone Using N-Fluorobenzenesulfonimide (NFSI)

Executive Summary

This application note details the synthesis of 2-fluorocycloheptanone, a critical pharmacophore and conformational lock in medicinal chemistry. While direct fluorination of cyclic ketones is often plagued by di-fluorination and regioselectivity issues, N-Fluorobenzenesulfonimide (NFSI) offers a balance of stability and reactivity that—when coupled with specific activation strategies—yields superior results compared to more aggressive reagents like Selectfluor®.

This guide presents two distinct protocols:

-

Protocol A (Standard): A robust, scalable method via Silyl Enol Ether activation.

-

Protocol B (Asymmetric): An organocatalytic route for high enantiomeric excess (ee), essential for drug development.[1]

Scientific Foundation & Mechanism

Why NFSI?

N-Fluorobenzenesulfonimide (NFSI) is a stable, crystalline electrophilic fluorinating agent (

-

Solubility: Highly soluble in organic solvents (DCM, THF, Toluene), allowing for homogeneous reaction conditions which are critical for controlling stoichiometry and preventing "hot spots" that lead to over-fluorination.

-

Selectivity: The N-F bond in NFSI is polarized but sterically shielded by the bulky sulfonyl groups. This steric bulk slows the reaction kinetics compared to Selectfluor®, allowing for greater discrimination between the mono-fluorinated product and the unreacted starting material.

Mechanism of Action

The reaction proceeds via an

Key Mechanistic Pathway:

-

Activation: Cycloheptanone is converted to a nucleophile (Enol ether or Enamine).

-

Fluorine Transfer: The

-electrons of the nucleophile attack the -

Elimination: The sulfonimide anion acts as the leaving group.

Figure 1: Mechanistic pathway for the electrophilic fluorination of cycloheptanone using NFSI.

Experimental Protocols

Protocol A: Scalable Synthesis via Silyl Enol Ether

Best for: Gram-scale synthesis, non-chiral requirements, robust yields. Concept: Direct reaction of ketones with NFSI is sluggish.[2] Pre-activation as a Trimethylsilyl (TMS) enol ether ensures complete conversion and regiospecificity.

Materials

-

Cycloheptanone (1.0 equiv)

-

LDA (Lithium Diisopropylamide) (1.1 equiv)

-

TMSCl (Trimethylsilyl chloride) (1.2 equiv)

-

NFSI (1.1 equiv)

-

Solvents: Anhydrous THF, Anhydrous Acetonitrile (MeCN)

Step-by-Step Procedure

-

Enol Ether Formation:

-

Cool a solution of anhydrous THF under

to -78°C. -

Add LDA (1.1 equiv) dropwise.

-

Add Cycloheptanone (1.0 equiv) slowly over 15 mins. Stir for 1 hour at -78°C to generate the kinetic enolate.

-

Add TMSCl (1.2 equiv) rapidly. Allow to warm to Room Temperature (RT) over 2 hours.

-

Validation: Check conversion by TLC or GC-MS. The ketone peak should disappear.

-

Workup: Dilute with pentane, wash with cold

, dry (

-

-

Fluorination:

-

Dissolve the crude TMS enol ether in anhydrous MeCN (0.2 M concentration).

-

Add NFSI (1.1 equiv) in one portion at 0°C.

-

Allow the reaction to warm to RT and stir for 4–6 hours.

-

Observation: The reaction mixture will turn from clear/yellow to a suspension as the sulfonimide byproduct precipitates.

-

-

Purification:

-

Remove MeCN under reduced pressure.

-

Redissolve in Ether/Hexanes (1:1). Filter off the insoluble sulfonimide byproduct.

-

Purify via silica gel chromatography (Gradient: 0%

10% EtOAc in Hexanes).

-

Data Summary (Protocol A)

| Parameter | Value | Notes |

| Yield | 72–82% | High yield due to pre-activation. |

| Selectivity | >95% Mono | Kinetic control at -78°C prevents di-enolate formation. |

| Time | ~8 Hours | Total process time. |

Protocol B: Enantioselective Organocatalytic Synthesis

Best for: Medicinal chemistry, chiral building blocks.[1] Concept: Uses a chiral primary amine catalyst to form a transient chiral enamine.[1] The bulky catalyst directs the NFSI attack to a specific face of the molecule.

Materials

-

Cycloheptanone (1.0 equiv)

-

Catalyst: (S)-2-(Diphenylmethyl)pyrrolidine or similar primary amine organocatalyst (20 mol%)

-

Acid Additive: TCA (Trichloroacetic acid) (20 mol%)

-

NFSI (1.2 equiv)[3]

-

Solvent: MTBE (Methyl tert-butyl ether) or Toluene

Step-by-Step Procedure

-

Reaction Setup:

-

In a vial, dissolve the Catalyst (20 mol%) and TCA (20 mol%) in MTBE. Stir for 10 mins.

-

Add Cycloheptanone (1.0 equiv).

-

Cool the mixture to -10°C or 0°C (Lower temperature improves enantioselectivity).

-

-

Fluorination:

-

Add NFSI (1.2 equiv) slowly.[3]

-

Stir at the set temperature for 24–48 hours.

-

Monitoring: Monitor by

F NMR. The product signal (approx -160 to -170 ppm) will grow relative to the NFSI signal.

-

-

Quench & Workup:

-

Quench with cold water.

-

Extract with

. Wash organic layer with saturated -

Dry over

and concentrate carefully (product is volatile).

-

-

Purification:

-

Flash chromatography on silica gel. Crucial: Use pentane/ether mixtures.

-

Data Summary (Protocol B)

| Parameter | Value | Notes |

| Yield | 45–60% | Lower yield due to competing side reactions and slower kinetics. |

| ee (Enantiomeric Excess) | 90–98% | Highly dependent on temperature and catalyst bulk. |

| Key Challenge | Difluorination | 2,2-difluorocycloheptanone is a common byproduct. |

Troubleshooting & Optimization

Critical Control Points (CCP)

Figure 2: Troubleshooting logic for common fluorination issues.

Analytical Validation

-

F NMR: This is the gold standard for monitoring.

-

NFSI:

-38 ppm (approx). -

2-Fluorocycloheptanone:

-158 to -165 ppm (multiplet). -

2,2-Difluorocycloheptanone:

-105 to -115 ppm (distinct shift).

-

-

TLC Staining: UV inactive. Use Anisaldehyde or Permanganate stain.

References

-

Differding, E., & Ofner, H. (1991). N-Fluorobenzenesulfonimide: A Practical Reagent for Electrophilic Fluorinations.[3][4][5][6][7] Synlett. Link

-

Enders, D., & Hüttl, M. R. (2005). Enantioselective Formation of Stereogenic Carbon–Fluorine Centers by a Simple Catalytic Method.[8][9] Angewandte Chemie International Edition.[8] Link

-

Lozano, O., et al. (2011). Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones. Chemical Communications. Link

-

Umemoto, T. (1996). Electrophilic Fluorinating Agents: Review and Updates. Chemical Reviews. Link

-

BenchChem. (2025).[3][10][11] Comparative Guide to Electrophilic Fluorinating Agents: Selectfluor® vs. NFSI.[3][10]Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. sioc.cas.cn [sioc.cas.cn]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. N-Fluorobenzenesulfonimide (NFSI) [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. The role of N-fluorobisbenzenesulfonamide in chemical synthesis_Chemicalbook [chemicalbook.com]

- 8. thieme-connect.de [thieme-connect.de]

- 9. dspace.mit.edu [dspace.mit.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]

Application Note: 2-Fluorocycloheptanone as a Building Block in Pharmaceutical Synthesis

Abstract

This guide details the synthesis, handling, and application of 2-fluorocycloheptanone , a specialized fluorinated building block. While fluorinated cyclohexanones are ubiquitous in medicinal chemistry, the seven-membered cycloheptanone analog offers a unique conformational profile for "ring-expansion" strategies in Structure-Activity Relationship (SAR) campaigns. This document provides a validated protocol for electrophilic fluorination using Selectfluor™, outlines critical safety parameters regarding HF elimination, and describes downstream derivatization pathways for accessing chiral fluorohydrins and

Introduction: The Strategic Value of the 7-Membered Ring

In modern drug discovery, the introduction of fluorine is a standard tactic to modulate pKa, lipophilicity (LogD), and metabolic stability. However, the cycloheptane scaffold represents an underutilized chemical space compared to its five- and six-membered counterparts.

Why 2-Fluorocycloheptanone?

-

Conformational Sampling: Unlike the rigid chair conformation of cyclohexane, cycloheptane exists in a dynamic equilibrium of twist-chair and twist-boat conformers. This flexibility allows the fluorine atom to scan a larger volume of the active site, potentially capturing unique binding interactions not accessible to smaller rings.

-

Metabolic Blocking: The

-fluorine atom blocks metabolic oxidation at the sensitive C2 position, a common clearance pathway for cyclic ketones. -

Bioisosterism: The C-F bond mimics the C-O bond in length and polarity but is chemically inert, serving as a non-hydrolyzable isostere for hemiacetals or transition states in enzyme inhibitors.

Synthesis Protocol: Electrophilic Fluorination

The most robust method for synthesizing 2-fluorocycloheptanone on a multigram scale utilizes Selectfluor™ (F-TEDA-BF4) . This reagent is preferred over N-fluorobenzenesulfonimide (NFSI) due to its higher reactivity and ease of handling as a non-volatile solid.

Method A: Direct Fluorination (Kinetic Control)

Principle: Enolization of cycloheptanone followed by electrophilic attack by the N-F reagent.

Materials

-

Substrate: Cycloheptanone (1.0 eq)

-

Reagent: Selectfluor™ (1.1 eq)

-

Solvent: Acetonitrile (MeCN) (anhydrous, HPLC grade)

-

Catalyst: Sulfuric acid (H₂SO₄) or molecular sieves (optional, to promote enolization)

Step-by-Step Protocol

-

Preparation: Charge a dry 3-neck round-bottom flask with Selectfluor™ (1.1 eq) and anhydrous MeCN (10 mL/g of substrate). Ensure the system is under an inert atmosphere (N₂ or Ar).

-

Note: Selectfluor has low solubility in MeCN; it will appear as a suspension.

-

-

Addition: Heat the mixture to 60°C to aid dissolution. Once the Selectfluor is partially dissolved, add Cycloheptanone (1.0 eq) dropwise over 30 minutes.

-

Critical: Slow addition prevents the formation of

-difluoro byproducts.

-

-

Reaction: Reflux the mixture at 80°C for 4–6 hours. Monitor by GC-MS or ¹⁹F NMR (shift approx. -180 to -190 ppm).

-

Endpoint: Disappearance of the starting ketone. A small amount of difluorinated impurity (<5%) is common.

-

-

Workup:

-

Cool to room temperature.

-

Filter off the insoluble byproduct (TEDA-BF₄ salt).

-

Concentrate the filtrate under reduced pressure. Do not heat above 40°C during concentration to avoid HF elimination.

-

Redissolve residue in diethyl ether or DCM and wash with water (3x) to remove residual salts.

-

-

Purification: Distillation under reduced pressure is preferred over column chromatography, as silica gel can induce dehydrofluorination.

-

Target: Clear, colorless liquid.

-

Method B: Silyl Enol Ether Route (High Regioselectivity)

For substrates with complex substitution patterns where regioselectivity is critical, the silyl enol ether intermediate is required.

-

Enolization: React cycloheptanone with TMSCl/LDA at -78°C to trap the kinetic enol ether.

-

Fluorination: Treat the isolated silyl enol ether with Selectfluor in MeCN at 0°C. This method typically yields >90% monofluorinated product with high regiocontrol.

Visualization: Synthesis Workflow

Caption: Decision matrix for the synthesis of 2-fluorocycloheptanone, selecting between direct fluorination and the silyl enol ether route based on regioselectivity needs.

Downstream Applications & Derivatization

Once synthesized, 2-fluorocycloheptanone serves as a divergent intermediate.

A. Asymmetric Reduction to Fluorohydrins

Chiral

-

Protocol: Dynamic Kinetic Resolution (DKR) using Ruthenium-Noyori catalysts (e.g., RuCl(p-cymene)[(S,S)-Ts-DPEN]).

-

Outcome: Yields cis-2-fluorocycloheptanol with high enantiomeric excess (>95% ee). The fluorine atom directs the hydride attack via dipole minimization.

B. Reductive Amination

Used to generate

-

Reagents: Primary amine (R-NH₂), NaBH(OAc)₃, DCE.

-

Note: The presence of the

-fluorine lowers the basicity of the resulting amine (pKa drops by ~1-2 units), which improves blood-brain barrier permeability by reducing the percentage of ionized drug at physiological pH.

C. Heterocycle Formation

Condensation with hydrazines or amidines yields fluorinated

Precision Reduction of 2-Fluorocycloheptanone to Fluorohydrins

Application Note & Protocol Guide | Doc ID: AN-2026-FCH

Executive Summary

The reduction of 2-fluorocycloheptanone to its corresponding fluorohydrins (2-fluorocycloheptanol ) is a pivotal transformation in the synthesis of fluorinated scaffolds for medicinal chemistry. Unlike their 6-membered analogs, cycloheptanones possess high conformational flexibility (pseudorotation), making stereocontrol challenging.

This guide provides two validated workflows:

-

Chemical Reduction (NaBH₄): A robust, cost-effective protocol for generating diastereomeric mixtures for structure-activity relationship (SAR) screening.

-

Biocatalytic Reduction (KRED): A precision protocol using Ketoreductases for accessing high-enantiopurity isomers (>99% ee/de).

Mechanistic Grounding & Conformational Analysis

The Conformational Challenge

Cycloheptanone exists primarily in a twist-chair (TC) conformation, which is energetically similar to the twist-boat (TB) form. The introduction of an

-

Dipole Minimization: The C-F bond and the C=O bond dipoles repel. In non-polar solvents, the conformer maximizing the angle between these dipoles is favored.

-

Hydride Attack Trajectory: According to the Felkin-Anh model adapted for cyclic ketones, the hydride nucleophile attacks the carbonyl carbon anti-periplanar to the largest substituent or the most electronegative group (

-fluorine) to minimize torsional strain. -

Stereochemical Outcome:

-

Equatorial Attack: Leads to the axial alcohol (often the cis-fluorohydrin if F is equatorial).

-

Axial Attack: Leads to the equatorial alcohol (often the trans-fluorohydrin).

-

Unlike cyclohexanones, where the trans isomer is strictly thermodynamic, the flexibility of the 7-membered ring allows for variable cis/trans ratios depending strictly on the solvent's dielectric constant and the reducing agent's bulk.

Visualization of Reaction Pathways

Figure 1: Divergent pathways for chemical vs. enzymatic reduction of 2-fluorocycloheptanone.

Protocol A: Chemical Reduction (NaBH₄)

Objective: Synthesis of racemic 2-fluorocycloheptanol (mixture of diastereomers). Scale: 1.0 gram (Scaleable to 50g).

Materials

-

Substrate: 2-Fluorocycloheptanone (1.0 equiv).

-